molecular formula C18H29N7O B5624036 4-(4-{1-[3-(dimethylamino)propyl]-1H-imidazol-2-yl}-1-piperidinyl)-6-methoxy-2-pyrimidinamine

4-(4-{1-[3-(dimethylamino)propyl]-1H-imidazol-2-yl}-1-piperidinyl)-6-methoxy-2-pyrimidinamine

Cat. No. B5624036
M. Wt: 359.5 g/mol
InChI Key: XXCWKWJQAVUJAV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazole and pyrimidine derivatives, including structures similar to the compound , often involves complex reactions that leverage the unique reactivity of these heterocyclic frameworks. For example, Shankar et al. (2023) describe novel methods for the synthesis and functionalization of imidazo[1,2-a]pyridines, a related heterocycle, emphasizing the continued interest in developing new synthetic approaches for such compounds (Shankar et al., 2023).

Molecular Structure Analysis

The molecular structure of heterocyclic compounds like 4-(4-{1-[3-(dimethylamino)propyl]-1H-imidazol-2-yl}-1-piperidinyl)-6-methoxy-2-pyrimidinamine is characterized by the presence of multiple nitrogen atoms, which significantly influence their chemical behavior and reactivity. The detailed study of such structures often involves spectroscopic methods and theoretical calculations to understand their conformations and electronic properties.

Chemical Reactions and Properties

Heterocyclic compounds exhibit a wide range of chemical reactions, attributed to the electronic richness of the nitrogen atoms within their structures. For instance, the reactivity towards electrophilic and nucleophilic substitutions, as well as participation in coordination chemistry, are notable features of these molecules. The synthesis and transformation of phosphorylated derivatives of imidazoles, as discussed by Abdurakhmanova et al. (2018), showcase the chemical versatility of these compounds (Abdurakhmanova et al., 2018).

properties

IUPAC Name

4-[4-[1-[3-(dimethylamino)propyl]imidazol-2-yl]piperidin-1-yl]-6-methoxypyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N7O/c1-23(2)8-4-9-25-12-7-20-17(25)14-5-10-24(11-6-14)15-13-16(26-3)22-18(19)21-15/h7,12-14H,4-6,8-11H2,1-3H3,(H2,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXCWKWJQAVUJAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C=CN=C1C2CCN(CC2)C3=CC(=NC(=N3)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-{1-[3-(dimethylamino)propyl]-1H-imidazol-2-yl}-1-piperidinyl)-6-methoxy-2-pyrimidinamine

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